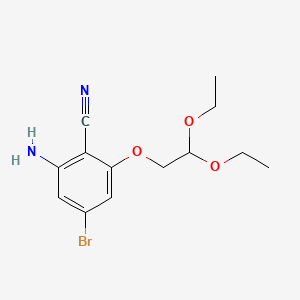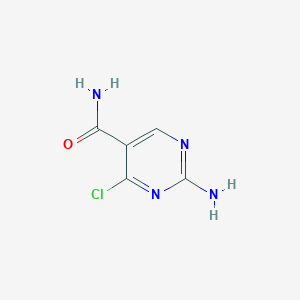
2-Amino-4-bromo-6-(2,2-diethoxyethoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-bromo-6-(2,2-diethoxyethoxy)benzonitrile is an organic compound with the molecular formula C13H17BrN2O3. This compound is characterized by the presence of an amino group, a bromine atom, and a benzonitrile moiety, along with two ethoxy groups attached to the benzene ring. It is a pale-yellow to yellow-brown solid at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-6-(2,2-diethoxyethoxy)benzonitrile typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, followed by the introduction of the amino group and the benzonitrile moiety. The ethoxy groups are then added through etherification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, helps in obtaining the compound with high purity suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-6-(2,2-diethoxyethoxy)benzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction reactions can modify the benzonitrile moiety.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include substituted benzonitriles, nitro derivatives, and complex aromatic compounds with various functional groups .
Scientific Research Applications
2-Amino-4-bromo-6-(2,2-diethoxyethoxy)benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-6-(2,2-diethoxyethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular functions, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-bromobenzonitrile: Lacks the ethoxy groups, making it less soluble in organic solvents.
2-Amino-4-bromophenol: Contains a hydroxyl group instead of the nitrile moiety, leading to different reactivity and applications
Uniqueness
2-Amino-4-bromo-6-(2,2-diethoxyethoxy)benzonitrile is unique due to the presence of both ethoxy groups and the benzonitrile moiety, which confer specific solubility and reactivity properties. These features make it a valuable intermediate in organic synthesis and a versatile compound for various research applications .
Properties
Molecular Formula |
C13H17BrN2O3 |
|---|---|
Molecular Weight |
329.19 g/mol |
IUPAC Name |
2-amino-4-bromo-6-(2,2-diethoxyethoxy)benzonitrile |
InChI |
InChI=1S/C13H17BrN2O3/c1-3-17-13(18-4-2)8-19-12-6-9(14)5-11(16)10(12)7-15/h5-6,13H,3-4,8,16H2,1-2H3 |
InChI Key |
PVBHRNBLTDUTSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(COC1=CC(=CC(=C1C#N)N)Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665682.png)


![2-Chloro-6-(cycloprop-1-yloxy)benzo[d]thiazole](/img/structure/B13665693.png)




![Ethyl 4-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13665725.png)
![(2-Aminoimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13665727.png)
